4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine
CAS No.: 3842-52-2
Cat. No.: VC7817635
Molecular Formula: C15H11ClN4
Molecular Weight: 282.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3842-52-2 |
|---|---|
| Molecular Formula | C15H11ClN4 |
| Molecular Weight | 282.73 g/mol |
| IUPAC Name | 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C15H11ClN4/c16-14-18-13(11-7-3-1-4-8-11)19-15(20-14)17-12-9-5-2-6-10-12/h1-10H,(H,17,18,19,20) |
| Standard InChI Key | PFQKVIPWUJHPIH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The compound’s IUPAC name, 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine, reflects its triazine ring substituted at positions 2, 4, and 6. Position 4 bears a chlorine atom, while positions 2 and 6 are substituted with phenyl groups via amine linkages. The planar triazine ring contributes to its stability and reactivity, enabling participation in nucleophilic substitution and coordination reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 282.73 g/mol | |
| Density | 1.331 g/cm³ | |
| Boiling Point | 499°C at 760 mmHg | |
| Flash Point | 255.6°C | |
| LogP (Partition Coefficient) | 3.357 | |
| Refractive Index | 1.67 |
Spectroscopic and Computational Data
The compound’s canonical SMILES string, , encodes its connectivity. Computational studies predict a planar geometry, with the triazine ring’s electron-deficient nature facilitating interactions with electron-rich species. The InChIKey uniquely identifies its stereochemical features .
Synthesis and Reactivity
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Patent Reference |
|---|---|---|
| 2,4-Dichloro-6-phenyl-1,3,5-triazine | Chlorine source for substitution | |
| Aniline derivatives | Amine donors for N-substitution |
Reactivity Profile
The chlorine atom at position 4 is highly susceptible to nucleophilic displacement, enabling functionalization with amines, alkoxides, or thiols. For example, in pharmaceutical applications, this site is often modified to enhance bioavailability or target specificity . The phenyl groups at positions 2 and 6 contribute to π-stacking interactions, relevant in materials science for designing organic semiconductors .
Applications in Organic Synthesis and Material Science
Role as a Synthetic Intermediate
4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine serves as a precursor for:
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Pharmaceutical Agents: Patents disclose its use in synthesizing inhibitors of mutant isocitrate dehydrogenase (IDH2), a target in cancer therapy. Substituents at position 4 are replaced with pyrrolidine or piperidine moieties to enhance binding affinity .
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Coordination Complexes: The triazine nitrogen atoms act as ligands for transition metals (e.g., Pt, Pd), forming complexes with applications in catalysis and photoluminescence .
Material Science Innovations
The compound’s rigid, aromatic structure makes it suitable for:
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Organic Electronics: As a electron-transport layer in organic light-emitting diodes (OLEDs) due to its high electron affinity .
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Polymer Additives: Incorporation into polyamides or polyimides to improve thermal stability and flame retardancy .
| Parameter | Value | Source |
|---|---|---|
| Target | Mutant IDH2 (R140Q, R172K) | |
| IC₅₀ (Enzyme Inhibition) | 10–100 nM | |
| Therapeutic Indications | Glioma, AML |
Structure-Activity Relationships (SAR)
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